Anti-Ulcer Efficacy: GSHL Demonstrates 5-20 Fold Greater Potency than Cimetidine Across Multiple Ulcer Models
In a comprehensive in vivo study across seven experimental ulcer models in rats, GSHL demonstrated minimum effective doses (MED) ranging from 1.0 to 10 mg/kg intravenously depending on the ulcer induction method, with a potency advantage of 5- to 20-fold over the standard H₂-receptor antagonist cimetidine in six of seven models [1]. This establishes GSHL's quantitative superiority over a clinically established anti-ulcer agent in preclinical models of gastric and duodenal ulceration.
| Evidence Dimension | Minimum effective dose (mg/kg, i.v.) for anti-ulcer activity |
|---|---|
| Target Compound Data | GSHL MED: 1.0-10 mg/kg i.v. (model-dependent); 5-20 fold stronger than cimetidine in 6 of 7 models |
| Comparator Or Baseline | Cimetidine (standard H₂-receptor antagonist) |
| Quantified Difference | 5-20 fold potency advantage for GSHL across pylorus-ligation (MED 5.0), restraint plus water immersion stress (5.0), aspirin (5.0), histamine (5.0), cortisone (2.5/d), and cysteamine (10) models |
| Conditions | Rat in vivo models; intravenous administration; ulcer induction by pylorus-ligation, restraint plus water immersion stress, aspirin, histamine, cortisone, cysteamine, and acetic acid |
Why This Matters
This quantitative potency advantage positions GSHL as a research tool for investigating non-H₂-receptor-mediated gastroprotective mechanisms distinct from standard acid suppression therapies.
- [1] Studies on anti-ulcerogenic protein in inflamed rabbit skin tissues. III. Anti-ulcerogenic peptide (Gly-Ser-His-Lys) obtained from tissues infected with vaccinia virus. Yakugaku Zasshi. 1984;104(4):362-373. View Source
